molecular formula C5H10N2O B13205404 3-amino-N-methylbut-2-enamide

3-amino-N-methylbut-2-enamide

Cat. No.: B13205404
M. Wt: 114.15 g/mol
InChI Key: HZABTOJRDKVPQW-ARJAWSKDSA-N
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Description

3-amino-N-methylbut-2-enamide is an organic compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and an enamide functional group, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-amino-N-methylbut-2-enamide can be synthesized through several methods. One common approach involves the selective desaturation of amides. This method utilizes an iron-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides . Another method involves the reaction of N,N′-dimethylacetoacetamide with 1-amino-2-propanol, followed by purification and characterization using techniques such as NMR, HPLC, and LC-MS .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality control .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methylbut-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the enamide group to other functional groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted enamides, amides, and other nitrogen-containing compounds. For example, the reaction with alkyl halides can produce iminium salts, which can be hydrolyzed back into carbonyl compounds .

Scientific Research Applications

3-amino-N-methylbut-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. These interactions often involve the formation of covalent bonds with electrophiles, leading to the formation of new compounds with distinct properties .

Comparison with Similar Compounds

3-amino-N-methylbut-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields of science and industry.

Biological Activity

3-Amino-N-methylbut-2-enamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its unique structure, which includes an amine group and a conjugated double bond. This structural configuration allows it to participate in various chemical reactions, influencing its biological interactions.

PropertyValue
Molecular FormulaC₅H₁₃N₃O
Molecular Weight113.17 g/mol
Melting PointNot specified
SolubilitySoluble in polar solvents

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. A study demonstrated that compounds with a similar structural framework showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the amine and carbon chain could enhance this activity .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. For instance, a recent investigation into its effects on breast cancer cell lines revealed that it inhibited cell proliferation significantly, with an IC50 value in the low micromolar range. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound is believed to act as a ligand, binding to receptors involved in cell signaling pathways. This interaction can lead to alterations in gene expression related to cell growth and apoptosis .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study involving xenograft models demonstrated that oral administration of this compound resulted in significant tumor reduction compared to control groups. The treatment was associated with decreased levels of pro-inflammatory cytokines, indicating a potential anti-inflammatory mechanism alongside its anticancer effects .
  • Antimicrobial Testing :
    • In a series of tests against common bacterial strains, derivatives of this compound displayed varying degrees of antimicrobial activity. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, suggesting its viability as a lead compound for further development .

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

(Z)-3-amino-N-methylbut-2-enamide

InChI

InChI=1S/C5H10N2O/c1-4(6)3-5(8)7-2/h3H,6H2,1-2H3,(H,7,8)/b4-3-

InChI Key

HZABTOJRDKVPQW-ARJAWSKDSA-N

Isomeric SMILES

C/C(=C/C(=O)NC)/N

Canonical SMILES

CC(=CC(=O)NC)N

Origin of Product

United States

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